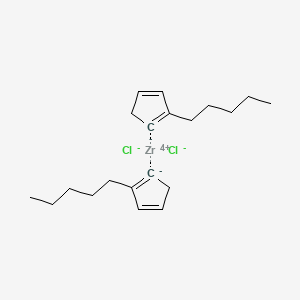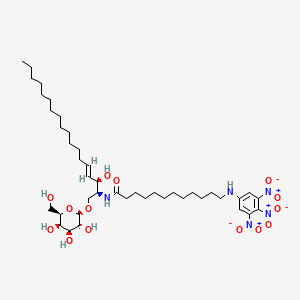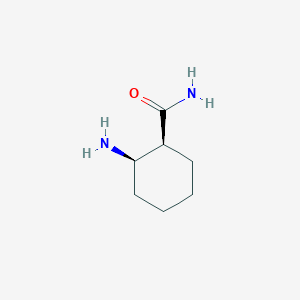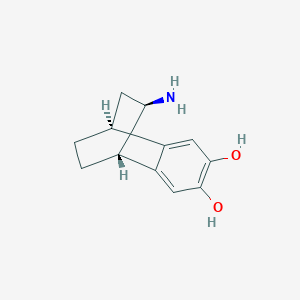
N-(Aminocarbonyl)-2,2-dinitroacetamide Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with specific reagents and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(Aminocarbonyl)-2,2-dinitroacetamide Potassium Salt involves the reaction of 2,2-dinitroacetic acid with potassium hydroxide to form potassium 2,2-dinitroacetate. This is then reacted with phosgene to form 2,2-dinitroacetyl chloride, which is then reacted with ammonia to form N-(Aminocarbonyl)-2,2-dinitroacetamide. The final step involves the reaction of N-(Aminocarbonyl)-2,2-dinitroacetamide with potassium hydroxide to form the potassium salt of the compound.", "Starting Materials": [ "2,2-dinitroacetic acid", "potassium hydroxide", "phosgene", "ammonia" ], "Reaction": [ "2,2-dinitroacetic acid is reacted with potassium hydroxide to form potassium 2,2-dinitroacetate.", "Potassium 2,2-dinitroacetate is then reacted with phosgene to form 2,2-dinitroacetyl chloride.", "2,2-dinitroacetyl chloride is then reacted with ammonia to form N-(Aminocarbonyl)-2,2-dinitroacetamide.", "Finally, N-(Aminocarbonyl)-2,2-dinitroacetamide is reacted with potassium hydroxide to form the potassium salt of the compound." ] } | |
CAS No. |
269077-49-8 |
Molecular Formula |
C₃H₃KN₄O₆ |
Molecular Weight |
230.18 |
Synonyms |
N-(Aminocarbonyl)-2,2-dinitroacetamide Monopotassium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)
![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)






